molecular formula C16H22O4Si2 B14280427 Trimethyl methyl(diphenyl)silyl orthosilicate CAS No. 137530-35-9

Trimethyl methyl(diphenyl)silyl orthosilicate

Katalognummer: B14280427
CAS-Nummer: 137530-35-9
Molekulargewicht: 334.51 g/mol
InChI-Schlüssel: PVHRKVVPZJIASK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl methyl(diphenyl)silyl orthosilicate is a unique organosilicon compound characterized by the presence of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl methyl(diphenyl)silyl orthosilicate typically involves the reaction of trimethylsilyl chloride, methylchlorosilane, and diphenylsilyl chloride with orthosilicic acid or its derivatives. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents like toluene or dichloromethane and are conducted under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification of the product is achieved through distillation or recrystallization techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Trimethyl methyl(diphenyl)silyl orthosilicate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Trimethyl methyl(diphenyl)silyl orthosilicate finds applications in several scientific research fields:

Wirkmechanismus

The mechanism of action of trimethyl methyl(diphenyl)silyl orthosilicate involves the interaction of its silyl groups with various molecular targets. The compound can form stable covalent bonds with hydroxyl and amino groups, leading to the formation of silyl ethers and amines. This interaction is facilitated by the nucleophilic attack on the silicon atom, followed by the elimination of a leaving group such as chloride or alkoxide .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Trimethyl methyl(diphenyl)silyl orthosilicate is unique due to the combination of trimethylsilyl, methyl, and diphenylsilyl groups attached to an orthosilicate core. This unique structure imparts enhanced stability and reactivity, making it a versatile reagent in various chemical transformations and industrial applications .

Eigenschaften

CAS-Nummer

137530-35-9

Molekularformel

C16H22O4Si2

Molekulargewicht

334.51 g/mol

IUPAC-Name

trimethyl [methyl(diphenyl)silyl] silicate

InChI

InChI=1S/C16H22O4Si2/c1-17-22(18-2,19-3)20-21(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI-Schlüssel

PVHRKVVPZJIASK-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](OC)(OC)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.